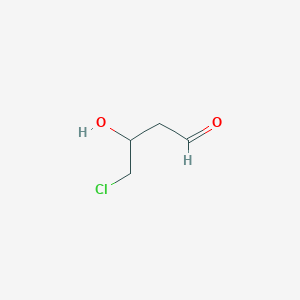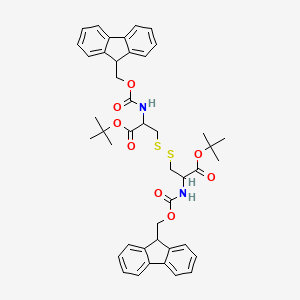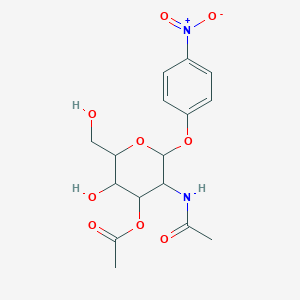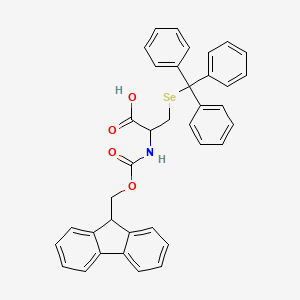
Glycidylphenylether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidylphenylether: is a liquid aromatic organic compound belonging to the glycidyl ether class. It has the chemical formula C₉H₁₀O₂ and is also known by its IUPAC name, 2-(phenoxymethyl)oxirane . This compound is primarily used to reduce the viscosity of epoxy resin systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycidylphenylether is synthesized through the reaction of phenol and epichlorohydrin in the presence of a base . The reaction proceeds via the formation of a halohydrin intermediate, which is subsequently treated with sodium hydroxide to form the final product . This method avoids the use of a Lewis acid catalyst, which is typically employed in the synthesis of other glycidyl ethers .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of phenol and chloropropylene oxide as raw materials . The reaction is carried out in a micro-reactor, which significantly shortens the reaction time and minimizes side reactions . This method achieves a high yield of over 98% .
Análisis De Reacciones Químicas
Types of Reactions: Glycidylphenylether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides and diols.
Reduction: Reduction reactions can convert it into alcohols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, forming different ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various ether derivatives.
Aplicaciones Científicas De Investigación
Glycidylphenylether has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of glycidylphenylether involves its ability to undergo anionic polymerization . This process is initiated by nucleophiles, which open the epoxide ring, leading to the formation of polymer chains . The compound’s molecular targets include various enzymes and receptors involved in its biological and chemical activities .
Comparación Con Compuestos Similares
- Glycidylmethylether
- Glycidylbutylether
- Glycidylallylether
Comparison: Glycidylphenylether is unique due to its aromatic phenyl group, which imparts distinct chemical and physical properties compared to other glycidyl ethers . This aromatic group enhances its reactivity and makes it particularly useful in applications requiring high-performance materials .
Propiedades
Número CAS |
87592-61-8 |
|---|---|
Fórmula molecular |
C22H26FO2- |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-fluoro-2-phenyl-4-(4-propylcyclohexyl)cyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C22H27FO2/c1-2-6-16-9-11-18(12-10-16)22(23)14-13-19(21(24)25)20(15-22)17-7-4-3-5-8-17/h3-5,7-8,13-14,16,18H,2,6,9-12,15H2,1H3,(H,24,25)/p-1 |
Clave InChI |
KGYYLUNYOCBBME-UHFFFAOYSA-M |
SMILES canónico |
CCCC1CCC(CC1)C2(CC(=C(C=C2)C(=O)[O-])C3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,5S)-5-(Fmoc-amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic Acid](/img/structure/B13388130.png)


![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
![Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13388150.png)



![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)
![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)


![methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13388187.png)
